molecular formula C15H21NO3 B12078590 Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate

Cat. No.: B12078590
M. Wt: 263.33 g/mol
InChI Key: WGNPCEGBNRAQGD-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a cyclopropylmethoxy group, and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate typically involves multiple steps. One common approach is to start with the benzoate ester and introduce the cyclopropylmethoxy group through a nucleophilic substitution reaction. The ethylamino group can be added via reductive amination, where an aldehyde intermediate is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and ethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates and amines.

Scientific Research Applications

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylamino)benzoate
  • Methyl 4-(hydroxymethyl)benzoate
  • Methyl 4-(benzylamino)methyl)benzoate

Uniqueness

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential in research.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-(cyclopropylmethoxy)-3-(ethylaminomethyl)benzoate

InChI

InChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3

InChI Key

WGNPCEGBNRAQGD-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2

Origin of Product

United States

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